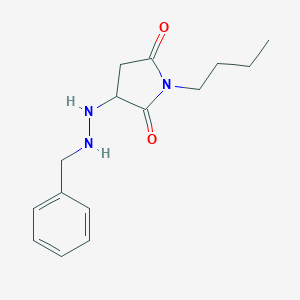![molecular formula C18H9ClN2O4 B241451 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as Cl-NQNO, is a chemical compound that has been widely studied for its potential as an anti-tumor agent. It belongs to the class of nitroaromatic compounds, which have been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and DNA damage, ultimately resulting in cell death. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. It has been shown to induce vasodilation (widening of blood vessels), which may have potential applications in the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its potential toxicity and reactive nature must be taken into account when handling and using the compound. It is also important to note that the effects of this compound may vary depending on the specific cell type and experimental conditions used.
将来の方向性
There are several potential future directions for research on 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more effective and targeted delivery methods, such as nanoparticles or liposomes, to increase the compound's efficacy and reduce potential toxicity. Another area of research could be the investigation of this compound's effects on the immune system, as it has been found to have immunomodulatory properties. Additionally, further studies could be conducted to explore the compound's potential applications in the treatment of other diseases beyond cancer.
合成法
The synthesis of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 3-chloroaniline with 2-nitrobenzaldehyde, followed by a series of cyclization and oxidation reactions. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
科学的研究の応用
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. Research has shown that it can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and doxorubicin.
特性
分子式 |
C18H9ClN2O4 |
|---|---|
分子量 |
352.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClN2O4/c19-11-4-2-5-12(8-11)20-17(22)14-6-1-3-10-7-13(21(24)25)9-15(16(10)14)18(20)23/h1-9H |
InChIキー |
VXGNKNAIYMTXCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)


![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)




![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)


